molecular formula C8H8FNO3 B2740027 Methyl 5-fluoro-2-methoxynicotinate CAS No. 122433-52-7

Methyl 5-fluoro-2-methoxynicotinate

Cat. No.: B2740027
CAS No.: 122433-52-7
M. Wt: 185.154
InChI Key: DDKRCQZGZYDVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-fluoro-2-methoxynicotinate” is a chemical compound with the molecular formula C8H8FNO3 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a fluorine atom at the 5-position and a methoxy group at the 2-position . The molecular weight of the compound is 185.15 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 185.15 and a density of 1.2±0.1 g/cm3 . The boiling point is 237.9±40.0 °C at 760 mmHg .

Scientific Research Applications

Analytical Characterization

Methyl 5-fluoro-2-methoxynicotinate and its derivatives have been a subject of interest in the field of analytical chemistry. For instance, a study conducted detailed analytical characterizations of N,N-diallyltryptamines (DALTs), including derivatives with 5-fluoro-2-methyl substitutions. These characterizations encompassed nuclear magnetic resonance spectroscopy (NMR), gas chromatography (GC), mass spectrometry (MS), and other techniques. The comprehensive spectral data collected are significant for research communities dealing with newly emerging substances, where analytical data might not be readily available. Moreover, the data have relevance for researchers exploring clinical and non-clinical uses of these substances (Brandt et al., 2017).

Synthesis in Medicinal Chemistry

The compound has also been used in the synthesis of various pharmacologically relevant structures. In Alzheimer's disease research, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a molecule structurally similar to this compound, was used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, combined with positron emission tomography (PET), aided in quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The study found significant decreases in receptor densities correlating with the severity of clinical symptoms, thereby providing a valuable tool for understanding the pathophysiology of Alzheimer's disease (Kepe et al., 2006).

Synthesis of Building Blocks for Drug Discovery

This compound serves as a building block in drug discovery and development. A notable synthesis of methyl 2-amino-6-methoxynicotinate, structurally related to the compound of interest, was reported. This synthesis involved microwave-induced regioselective 6-methoxylation, esterification, and microwave-induced reaction with p-methoxybenzylamine, followed by deprotection under flow reaction hydrogenation conditions. These steps led to the creation of a valuable component for preparing fused 2-pyridones, showcasing the compound's utility in crafting complex molecular structures (Jeges et al., 2011).

Safety and Hazards

“Methyl 5-fluoro-2-methoxynicotinate” is considered hazardous. It has the signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

“Methyl 5-fluoro-2-methoxynicotinate” is used for research and development purposes . Fluorinated compounds like this are receiving more attention from researchers due to their unique properties and wide usage in clinical applications . They are often used in the synthesis of active pharmaceutical ingredients , indicating potential future directions in pharmaceutical research.

Properties

IUPAC Name

methyl 5-fluoro-2-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKRCQZGZYDVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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